2-((1-(2,6-diethylphenyl)-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
2-((1-(2,6-diethylphenyl)-1H-imidazol-2-yl)thio)acetamide is a compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2,6-diethylphenyl)-1H-imidazol-2-yl)thio)acetamide typically involves the reaction of 2,6-diethylphenyl isothiocyanate with 2-mercaptoimidazole in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((1-(2,6-diethylphenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioacetamide group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents such as tetrahydrofuran or diethyl ether under an inert atmosphere.
Substitution: Various nucleophiles (amines, alcohols); reactions can be conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often with the addition of a base to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Corresponding substituted products depending on the nucleophile used
Scientific Research Applications
2-((1-(2,6-diethylphenyl)-1H-imidazol-2-yl)thio)acetamide has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, with activity against a range of bacterial and fungal pathogens. It is also being investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly those involving thiol-containing enzymes. It serves as a tool for understanding enzyme mechanisms and developing enzyme inhibitors.
Material Science: Due to its unique chemical structure, the compound is being studied for its potential use in the development of novel materials with specific electronic or optical properties.
Agriculture: The compound’s antimicrobial properties make it a candidate for use in agricultural applications, such as crop protection and preservation.
Mechanism of Action
The mechanism of action of 2-((1-(2,6-diethylphenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming covalent or non-covalent interactions. In the case of antimicrobial activity, the compound disrupts the cell membrane integrity of pathogens, leading to cell lysis and death. Its anticancer activity is attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
2-((1-(2,6-diethylphenyl)-1H-imidazol-2-yl)thio)acetamide can be compared with other imidazole derivatives, such as:
2-((1-(2,6-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide: Similar structure but with methyl groups instead of ethyl groups, leading to differences in biological activity and chemical reactivity.
2-((1-(2,4,6-trimethylphenyl)-1H-imidazol-2-yl)thio)acetamide: The presence of additional methyl groups can enhance steric hindrance and affect the compound’s interaction with molecular targets.
2-((1-(2,6-dimethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide: The presence of methoxy groups can influence the compound’s solubility and electronic properties, leading to variations in its biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-[1-(2,6-diethylphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-3-11-6-5-7-12(4-2)14(11)18-9-8-17-15(18)20-10-13(16)19/h5-9H,3-4,10H2,1-2H3,(H2,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADOCFYYMXNSDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2C=CN=C2SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.